molecular formula C7H16N2 B1616411 N,N-Dimethyl-N'-butyl-formamidine CAS No. 3717-82-6

N,N-Dimethyl-N'-butyl-formamidine

Cat. No.: B1616411
CAS No.: 3717-82-6
M. Wt: 128.22 g/mol
InChI Key: VXNDBQSEHXDVEZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-butyl-formamidine is an organic compound with the molecular formula C7H16N2. It is a formamidine derivative, characterized by the presence of a formamidine group (N=CH-N) with N,N-dimethyl and N’-butyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-butyl-formamidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with a suitable amine. For example, the reaction of N,N-dimethylformamide dimethyl acetal with butylamine under reflux conditions can yield N,N-Dimethyl-N’-butyl-formamidine .

Another method involves the use of sulfonated rice husk ash as a catalyst. This method promotes the preparation of formamidine derivatives from various amines and ethyl orthoformate under solvent-free conditions .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-butyl-formamidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-butyl-formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamidine group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-butyl-formamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-butyl-formamidine involves its interaction with molecular targets through its formamidine group. This group can act as a nucleophile or electrophile, participating in various chemical reactions. The compound can form complexes with metal ions and other molecules, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-butyl-formamidine is unique due to its specific structural features, including the butyl substituent, which can influence its reactivity and interactions compared to other formamidine derivatives. Its distinct properties make it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-butyl-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-4-5-6-8-7-9(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNDBQSEHXDVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-82-6
Record name Formamidine,N-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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